9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 951979-88-7
Cat. No.: VC4516304
Molecular Formula: C29H28N2O3
Molecular Weight: 452.554
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951979-88-7 |
|---|---|
| Molecular Formula | C29H28N2O3 |
| Molecular Weight | 452.554 |
| IUPAC Name | 9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C29H28N2O3/c32-28-24-11-12-27-25(29(24)33-19-26(28)22-9-5-2-6-10-22)18-31(20-34-27)23-13-15-30(16-14-23)17-21-7-3-1-4-8-21/h1-12,19,23H,13-18,20H2 |
| Standard InChI Key | LVVFBZOCPJGGLW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)CC6=CC=CC=C6 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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Chromeno-oxazin core: A fused bicyclic system comprising a chromene (benzopyran) ring fused to an oxazinone ring. The oxazinone contributes a lactam functionality, enhancing hydrogen-bonding potential.
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Benzylpiperidine substituent: Attached at the 9-position, this moiety introduces a tertiary amine, which may influence receptor-binding interactions .
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Phenyl group: Positioned at the 3-position, this aromatic group modulates electronic properties and steric bulk.
The IUPAC name, 9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1, benzoxazin-4-one, reflects this arrangement. The SMILES notation (C1CN(CCC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)CC6=CC=CC=C6) confirms the connectivity.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.554 g/mol |
| CAS Registry Number | 951979-88-7 |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 (oxazinone NH) |
| Hydrogen Bond Acceptors | 4 (oxazinone O, piperidine N, two ether O) |
Solubility data remain unreported, but the compound’s lipophilicity (XLogP3 ≈ 4.2) suggests moderate permeability across biological membranes.
Synthesis and Chemical Considerations
General Synthetic Strategy
The synthesis of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one involves multi-step heterocyclic chemistry, as inferred from analogous chromeno-oxazin syntheses :
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Formation of the chromene ring: Condensation of a resorcinol derivative with an α,β-unsaturated carbonyl compound under acidic conditions.
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Oxazinone ring closure: Cyclization via nucleophilic attack of an amine on the lactone carbonyl, facilitated by dehydrating agents .
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Benzylpiperidine incorporation: Alkylation or reductive amination to introduce the 1-benzylpiperidin-4-yl group at the 9-position .
A critical challenge lies in controlling stereochemistry during ring fusion and substituent attachment. Purification typically requires chromatographic techniques due to the compound’s structural complexity.
Key Reaction Steps
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Chromene synthesis:
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Oxazinone formation:
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Treatment with chloracetyl chloride followed by ammonium hydroxide induces cyclization to the oxazinone.
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Piperidine functionalization:
Comparative Analysis with Related Compounds
This comparison highlights the chromeno-oxazin core’s uniqueness, distinguishing it from sulfonamide or pyrroloquinoxaline-based analogs. The benzylpiperidine group’s conservation across active compounds underscores its pharmacological relevance .
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